![molecular formula C22H25N3O7 B1452270 N2-[(Benzyloxy)carbonyl]glutaminyltyrosine CAS No. 863-16-1](/img/structure/B1452270.png)
N2-[(Benzyloxy)carbonyl]glutaminyltyrosine
Overview
Scientific Research Applications
Synthesis and Modification in Chemical Compounds
- N2-[(Benzyloxy)carbonyl]glutaminyltyrosine has been used in the synthesis of alpha- and gamma-substituted amides, peptides, and esters of methotrexate. These compounds contribute to understanding the binding of methotrexate to dihydrofolate reductase and its antifolate activity in biochemical-pharmacological studies (Piper, Montgomery, Sirotnak, & Chello, 1982).
Study of Protein Modifications
- The compound plays a role in the investigation of peroxynitrite-mediated modifications of proteins. Studies on amino acid residues in glutamine synthetase and BSA have shown significant influence of pH and CO2 on the generation of carbonyl groups and the nitration of tyrosine residues (Tien, Berlett, Levine, Chock, & Stadtman, 1999).
Development of Synthetic Methods
- Research has been conducted on developing efficient and practical methods for synthesizing N2-benzyloxycarbonyl and N2-tert-butoxycarbonyl derivatives of amino acids, demonstrating the versatility of N2-[(Benzyloxy)carbonyl]glutaminyltyrosine in synthetic chemistry (Andruszkiewicz & Rozkiewicz, 2004).
Contribution to Biochemical Studies
- The compound is used in the synthesis of various intermediates for siderophore-based research, indicating its relevance in the study of microbial iron transport systems and potential applications in medicinal chemistry (Dolence, Lin, Miller, & Payne, 1991).
Application in Analytical Chemistry
- N2-[(Benzyloxy)carbonyl]glutaminyltyrosine has been utilized in the development of new analytical methods for the detection of carbonyl compounds, demonstrating its application in environmental and health-related studies (Houdier, Perrier, Defrancq, & Legrand, 2000).
Mechanism of Action
Target of Action
The primary target of N2-[(Benzyloxy)carbonyl]glutaminyltyrosine is Cathepsin K , a lysosomal cysteine proteinase . Cathepsin K plays a crucial role in the degradation of proteins in lysosomes, and it is predominantly expressed in osteoclasts, cells responsible for bone resorption .
Mode of Action
Biochemical Pathways
Given its target, it is likely involved in pathways related to protein degradation and bone resorption .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Given its target, it may have potential effects on protein degradation and bone resorption processes .
properties
IUPAC Name |
2-[[5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O7/c23-19(27)11-10-17(25-22(31)32-13-15-4-2-1-3-5-15)20(28)24-18(21(29)30)12-14-6-8-16(26)9-7-14/h1-9,17-18,26H,10-13H2,(H2,23,27)(H,24,28)(H,25,31)(H,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIEJZONPUXNLHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N2-[(Benzyloxy)carbonyl]glutaminyltyrosine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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